N,N-dimethyl-3-oxobutane-1-sulfonamide
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Overview
Description
N,N-dimethyl-3-oxobutane-1-sulfonamide is an organic compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol . It is known for its unique chemical structure, which includes a sulfonamide group, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-oxobutane-1-sulfonamide typically involves the reaction of 3-oxobutanoic acid with N,N-dimethylamine and a sulfonyl chloride . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-oxobutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-dimethyl-3-oxobutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-oxobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-oxobutane-1-sulfonamide
- N,N-dimethyl-2-oxobutane-1-sulfonamide
- N,N-dimethyl-3-oxopentane-1-sulfonamide
Uniqueness
N,N-dimethyl-3-oxobutane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Biological Activity
N,N-Dimethyl-3-oxobutane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Overview of Sulfonamides
Sulfonamides are a class of compounds known for their antibacterial properties. They function by inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA synthesis. Beyond their antibacterial effects, many sulfonamide derivatives exhibit a range of biological activities, including antitumor and anti-inflammatory properties. Recent studies have indicated that modifications to the sulfonamide structure can enhance these activities.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of dimethylamine with a suitable sulfonyl chloride. The resulting compound can be characterized using various spectroscopic techniques such as FT-IR, NMR (both 1H and 13C), and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A series of derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various pathogens. The results are summarized in Table 1:
Compound | Inhibition Rate (%) | Pathogen |
---|---|---|
P-23 | 86.44 | Botrytis cinerea |
P-30 | 93.35 | Botrytis cinerea |
P-1 | 33.09 | Fusarium graminearum |
P-4 | 26.65 | Rhizoctonia solani |
These findings demonstrate that certain derivatives exhibit significant antimicrobial activity, outperforming traditional antibiotics in some cases .
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamides have been extensively studied. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, compounds derived from this sulfonamide demonstrated IC50 values lower than standard anti-inflammatory drugs like diclofenac, indicating superior efficacy in reducing inflammation .
Anticancer Activity
The anticancer potential of this compound has also been explored through various studies focusing on its cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). Molecular docking studies suggest that this compound interacts effectively with key enzymes involved in tumor progression, such as carbonic anhydrases (CAs) .
Case Studies
One notable study involved the synthesis of several analogs of this compound, which were tested for their ability to inhibit CA IX, a target often overexpressed in tumors. The best-performing analogs showed significant inhibition rates comparable to established CA inhibitors like acetazolamide .
Another investigation assessed the cytotoxicity of these compounds on various cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells under hypoxic conditions, suggesting a dual mechanism of action .
Properties
IUPAC Name |
N,N-dimethyl-3-oxobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-6(8)4-5-11(9,10)7(2)3/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLNGOKPZPISLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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